N-Amidinophosphoramidothioic acid O,O-diethyl ester
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Overview
Description
N-Amidinophosphoramidothioic acid O,O-diethyl ester, commonly known as DEPA, is a chemical compound that has gained significant attention in the field of scientific research. DEPA is a phosphorothioate compound that acts as a cholinesterase inhibitor. It has been extensively studied for its potential application in the treatment of neurological disorders, such as Alzheimer's disease.
Mechanism Of Action
DEPA acts as a cholinesterase inhibitor, specifically inhibiting the activity of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. DEPA has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
DEPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, increase acetylcholine levels in the brain, and have antioxidant properties. DEPA has also been shown to have anti-inflammatory effects and may have potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
DEPA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential application in the treatment of neurological disorders. However, there are also some limitations to its use. DEPA can be toxic at high concentrations, and its effects may vary depending on the specific cell or tissue type being studied.
Future Directions
There are several future directions for research on DEPA. One area of interest is the development of more potent and selective cholinesterase inhibitors based on the structure of DEPA. Another area of interest is the study of DEPA's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanisms underlying DEPA's neuroprotective effects and its potential as a treatment for neurological disorders.
Synthesis Methods
DEPA can be synthesized using a variety of methods, including the reaction of diethyl phosphorochloridate with thiourea in the presence of a base. Another method involves the reaction of diethyl phosphorochloridate with ammonium thiocyanate in the presence of a base. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
DEPA has been extensively studied for its potential application in the treatment of neurological disorders, such as Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
properties
CAS RN |
10539-37-4 |
---|---|
Product Name |
N-Amidinophosphoramidothioic acid O,O-diethyl ester |
Molecular Formula |
C5H14N3O2PS |
Molecular Weight |
211.23 g/mol |
IUPAC Name |
2-diethoxyphosphinothioylguanidine |
InChI |
InChI=1S/C5H14N3O2PS/c1-3-9-11(12,10-4-2)8-5(6)7/h3-4H2,1-2H3,(H4,6,7,8,12) |
InChI Key |
QOSLJPRIJQEMPD-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(N=C(N)N)OCC |
Canonical SMILES |
CCOP(=S)(N=C(N)N)OCC |
Other CAS RN |
10539-37-4 |
synonyms |
N-Amidinophosphoramidothioic acid O,O-diethyl ester |
Origin of Product |
United States |
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